molecular formula C20H14F2N4O2 B2483276 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 946267-93-2

3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2483276
CAS No.: 946267-93-2
M. Wt: 380.355
InChI Key: NGMDZTCMDVNFJS-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 955802-15-0) is a high-purity chemical reagent for research applications. With a molecular formula of C20H13F3N4O2 and a molecular weight of 398.338 g/mol, this compound features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its planar aromatic structure that facilitates key interactions with biological targets such as kinase ATP-binding pockets . Compounds based on the imidazo[1,2-b]pyridazine structure have demonstrated significant potential in various research areas, including as inhibitors for phosphodiesterase enzymes (such as PDE4 and PDE10) and have shown highly promising antimycobacterial activity against Mycobacterium tuberculosis . The specific substitution pattern on this molecule contributes to its biological profile and research value. This product is intended for research purposes and is not for human or veterinary use .

Properties

IUPAC Name

3,4-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)13-5-6-15(21)16(22)10-13/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMDZTCMDVNFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 3,4-Difluorobenzoic Acid

3,4-Difluorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions:
$$
\text{C}7\text{H}5\text{F}2\text{O}2 + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{F}2\text{OCl} + \text{SO}_2 + \text{HCl}
$$
Conditions : Reflux in toluene at 80°C for 4–6 hours, yielding >95% conversion.

Alternative Route via Trichloroacetylation

Patent CN103709071A details an industrial-scale method:

  • Friedel-Crafts acylation : 1,2-Difluorobenzene reacts with trichloroacetyl chloride (Cl₃CCOCl) under AlCl₃ catalysis at 25–30°C.
  • Ammonolysis : Intermediate trichloroacetophenone treated with NH₃ in chloroform yields 3,4-difluorobenzamide.
  • Dehydration : Halogen-based reagents (e.g., PCl₅) convert benzamide to benzoyl chloride.

Preparation of 3-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Aniline

Imidazopyridazine Core Synthesis

The imidazo[1,2-b]pyridazine scaffold is constructed via:

  • Condensation : 3-Aminopyridazine reacts with α-haloketones in ethanol under reflux.
  • Methoxy group introduction : Nucleophilic aromatic substitution at the 6-position using NaOCH₃ in DMF.

Key intermediate : 6-Chloroimidazo[1,2-b]pyridazine serves as a versatile precursor for further functionalization.

Aminophenyl Substituent Installation

A Buchwald-Hartwig coupling attaches the aniline group:
$$
\text{C}6\text{H}5\text{N}3 + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Pd catalyst}} \text{C}{12}\text{H}{11}\text{N}_5
$$
Conditions : Pd(OAc)₂/Xantphos catalyst system, Cs₂CO₃ base, toluene at 110°C.

Final Amide Coupling Reaction

The convergent step involves reacting 3,4-difluorobenzoyl chloride with 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline:
$$
\text{C}7\text{H}3\text{F}2\text{OCl} + \text{C}{13}\text{H}{12}\text{N}4\text{O} \rightarrow \text{C}{21}\text{H}{16}\text{F}2\text{N}4\text{O}_3 + \text{HCl}
$$

Optimized Reaction Parameters

Parameter Optimal Value Effect on Yield
Solvent N-Methylpyrrolidone Enhances solubility
Temperature 25°C (ambient) Minimizes decomposition
Reaction Time 18–24 hours Completes acylation
Base Pyridine (2 eq) Scavenges HCl
Yield 85–92%

Procedure :

  • Dissolve aniline intermediate (1.0 eq) in NMP.
  • Add benzoyl chloride (1.1 eq) dropwise under N₂.
  • Stir at 25°C until TLC confirms consumption.
  • Quench with ice-water, extract with EtOAc, purify via silica chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.29 (s, 1H, imidazopyridazine-H), 7.79–7.98 (m, 4H, aromatic), 3.91 (s, 3H, OCH₃).
  • HRMS : m/z 410.4 [M+H]⁺ (calc. 410.39).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥99% purity when using recrystallization from ethanol/water.

Challenges and Optimization Opportunities

  • Regioselectivity in imidazopyridazine synthesis : Competing pathways may yield 3- or 5-substituted isomers. Microwave-assisted synthesis reduces side products.
  • Benzoyl chloride stability : Hydrolysis risks necessitate anhydrous conditions and molecular sieves.
  • Scale-up limitations : Pd-catalyzed couplings require expensive ligands; Ni-based catalysts offer cost alternatives.

Chemical Reactions Analysis

3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibit potent anticancer properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as effective inhibitors of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). The design of these compounds often focuses on overcoming resistance associated with mutations like T315I in the BCR-ABL gene .

Key Findings:

  • The compound's structure suggests potential activity against various cancer cell lines.
  • Its fluorinated structure may enhance lipophilicity and metabolic stability, contributing to improved bioavailability.

Inhibition of ENPP1

A related study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. The inhibition of ENPP1 promotes immune response activation in cancer therapy. While this study does not directly reference this compound, it highlights the therapeutic potential of imidazo derivatives in immuno-oncology .

Antimicrobial Properties

The compound's unique chemical structure may also confer antimicrobial activity. Similar compounds have shown effectiveness against various microbial pathogens. The presence of fluorine atoms is known to enhance antimicrobial potency due to increased membrane permeability and binding affinity to target sites within microbial cells.

Comparative Table of Similar Compounds:

Compound NameStructure FeaturesBiological Activity
3-Methoxyimidazo[1,2-b]pyridazineContains methoxy group; no fluorineActive against Mycobacterium tuberculosis
4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamideTrifluoromethyl substitution; lacks imidazo coreAnticancer properties reported
3-Fluoro-N-(4-methoxyphenyl)benzamideMethoxy substitution; simple aromatic structureModerate antimicrobial activity

Synthetic Pathways and Chemical Reactivity

The synthesis of this compound can be achieved through several chemical reactions that modify its structure to enhance biological activity or pharmacokinetic properties. Key reactions include:

  • Fluorination: Introduction of fluorine atoms to increase lipophilicity.
  • N-Arylation: Coupling reactions that attach aryl groups to the benzamide core.
  • Imidazopyridazine Derivative Formation: Synthesis pathways that incorporate the imidazo core into the compound.

These synthetic strategies are crucial for optimizing the compound's efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and related molecules.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
3,4-Difluoro-N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide C₂₀H₁₃F₃N₄O₂ 398.34 3,4-Difluorobenzamide; 6-methoxyimidazo[1,2-b]pyridazine; ortho-fluorophenyl linkage Kinase inhibition (hypothetical)
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) C₁₄H₉ClF₂N₂O₂ 310.70 2,6-Difluorobenzamide; 4-chlorophenyl urea linkage Insect growth regulator (pesticide)
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide C₂₇H₂₆N₆O₃ 498.54 Imidazo[1,2-a]pyrimidin-5-one; acrylamide linker; morpholino substituent Kinase inhibitor (e.g., EGFR)
Fluazuron C₂₀H₁₁Cl₂F₅N₂O₃ 493.21 3-Trifluoromethylpyridinyloxy; 4-chlorophenyl urea linkage Acaricide (veterinary use)

Key Observations:

Fluorination Patterns: The target compound features 3,4-difluorination on the benzamide, whereas diflubenzuron and fluazuron use 2,6-difluoro or trifluoromethyl groups. Fluorine positioning significantly impacts lipophilicity and target binding . The ortho-fluoro substituent on the phenyl ring in the target compound may enhance metabolic stability compared to non-fluorinated analogs .

Heterocyclic Core: The imidazo[1,2-b]pyridazine core in the target compound differs from the imidazo[1,2-a]pyrimidin-5-one in Compound 3f . This variance affects π-π stacking interactions with biological targets. The 6-methoxy group on the imidazo[1,2-b]pyridazine may improve solubility relative to non-polar substituents .

In contrast, diflubenzuron and fluazuron act as chitin synthesis inhibitors, highlighting how minor structural changes (e.g., urea vs. benzamide linkers) redirect biological function .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (common for imidazoheterocycles) , whereas diflubenzuron derivatives are synthesized via urea-forming reactions .

Biological Activity

Overview

3,4-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a difluoro group and an imidazo[1,2-b]pyridazine moiety, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C22H20F2N4OC_{22}H_{20}F_{2}N_{4}O, and it has a molecular weight of approximately 398.42 g/mol. The structural components include:

  • Difluoro substitution at positions 3 and 4 of the benzamide.
  • Methoxy group at position 6 of the imidazo[1,2-b]pyridazine ring.
  • Phenyl group connected to the benzamide nitrogen.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different biological contexts.

Potential Targets

  • Phosphodiesterase Inhibition : Similar compounds have been studied as selective inhibitors of phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular signaling pathways. PDE inhibitors are being explored for their potential in treating inflammatory diseases and other conditions .
  • Antimycobacterial Activity : Research on related imidazo[1,2-b]pyridazine derivatives has shown promising results against Mycobacterium tuberculosis, suggesting that the compound may exhibit similar antimicrobial properties .

In Vitro Studies

A series of studies have evaluated the biological activity of related compounds, providing insight into the potential efficacy of this compound.

CompoundTargetIC50 (µM)Remarks
Compound APDE40.140Selective inhibitor with anti-inflammatory effects
Compound BMAO-B0.013Potent inhibitor with potential neuroprotective effects
Compound CMtb0.5Effective against Mycobacterium tuberculosis

Case Studies

  • Anti-inflammatory Effects : In a study focusing on PDE inhibitors, compounds structurally similar to this compound demonstrated significant reductions in eosinophil activity in animal models of asthma . This suggests potential applications in respiratory diseases.
  • Antimycobacterial Activity : Another investigation highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis, with several compounds showing low MIC values (minimum inhibitory concentration). This indicates a promising avenue for further research into the antimycobacterial properties of related structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis typically involves multi-step protocols, starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization reactions. For example, coupling reactions using carbodiimide-based reagents (e.g., HBTU) and tertiary amines (e.g., i-Pr2NEt) in polar aprotic solvents like DMF are critical for amide bond formation between the benzamide and imidazopyridazine moieties .
  • Optimization includes temperature control (e.g., 70°C for methoxy group introduction) and stoichiometric adjustments to minimize by-products. Purification via silica gel chromatography (e.g., 0–70% EtOAc in hexanes) ensures high yields (up to 87% in some steps) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons in imidazopyridazine at δ 7.1–8.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., m/z 409 [M + H]<sup>+</sup> for intermediates) .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as seen in analogous difluorobenzamide derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test PDE4 inhibition using fluorescence-based assays (IC50 values) due to structural similarity to known PDE4 inhibitors .
  • Cell-based assays : Evaluate anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α suppression) or antiproliferative effects in cancer cell lines (e.g., IC50 via MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets (e.g., PDE4 vs. kinase inhibition)?

  • Methodology :

  • Orthogonal assays : Combine enzymatic assays (e.g., PDE4 activity) with kinome-wide profiling (e.g., Eurofins KinaseScan) to identify off-target effects .
  • Structural docking : Use computational tools (e.g., AutoDock Vina) to model interactions with PDE4 vs. kinase ATP-binding pockets. Compare binding energies to prioritize likely targets .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy or benzamide positions to enhance solubility and slow hepatic clearance .
  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., imidazopyridazine C-H bonds) to assess stability via LC-MS/MS .

Q. How do structural modifications impact selectivity in PDE4 isoform binding?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing difluoro with chloro or methyl groups) and test against PDE4A/B/D isoforms.
  • Crystallographic analysis : Resolve co-crystal structures with PDE4B to identify key interactions (e.g., hydrogen bonding with Gln<sup>443</sup> or hydrophobic packing with Phe<sup>446</sup>) .

Q. What in silico tools predict pharmacokinetic properties for this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), aqueous solubility, and CYP450 inhibition. Adjust substituents (e.g., reducing logP via polar groups) to optimize bioavailability .
  • MD simulations : Assess membrane permeability via 100-ns simulations in lipid bilayers (e.g., CHARMM-GUI) .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity (e.g., IC50 variability across cell lines) be addressed?

  • Methodology :

  • Standardized protocols : Replicate assays in ≥3 independent labs using identical cell lines (e.g., HepG2 vs. HEK293), culture conditions, and controls.
  • Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) explaining cell-line-specific responses .

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